N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide
Description
N-([2,3'-Bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide is a heteroaromatic acetamide derivative featuring a bipyridinylmethyl group and a fluorophenoxy moiety. The compound’s bipyridine core may enhance π-π stacking interactions in biological systems, while the fluorophenoxy group could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-7-1-2-8-17(16)25-13-18(24)23-12-15-6-4-10-22-19(15)14-5-3-9-21-11-14/h1-11H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNENMREFZLLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:
Formation of the bipyridine core: This can be achieved through a coupling reaction between two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on a fluorobenzene derivative with a nucleophile such as an alkoxide.
Amide bond formation: The final step involves the coupling of the bipyridine derivative with the fluorophenoxy acetic acid derivative using standard amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide exhibits significant potential as a therapeutic agent due to its biological activities:
- Anticancer Activity : The bipyridine core can intercalate with DNA, disrupting replication and transcription processes. Studies have shown that derivatives of bipyridine compounds exhibit cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
- Antimicrobial Properties : The compound may also demonstrate antimicrobial activity, making it a candidate for further investigation in treating infections.
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures, which could lead to advancements in catalysis and materials science.
Materials Science
The unique electronic properties of this compound suggest applications in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable complexes may facilitate the design of new materials with tailored properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. For example, as a DNA intercalator, it may insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication. In coordination chemistry, it may act as a chelating ligand, forming stable complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Analogues in FPR Receptor Modulation
highlights pyridazin-3(2H)-one-derived acetamides, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , which act as mixed FPR1/FPR2 ligands or specific FPR2 agonists. Key comparisons include:
Key Insight: The bipyridine scaffold in the target compound may offer enhanced binding affinity compared to pyridazinone derivatives but lacks direct evidence of FPR activity. Fluorophenoxy groups could reduce metabolic degradation relative to methoxy substituents .
Therapeutic Acetamides with Complex Aromatic Systems
Goxalapladib (), a 1,8-naphthyridine acetamide, shares structural complexity with the target compound. Both contain fused aromatic systems and fluorinated phenyl groups:
Key Insight: The trifluoromethoxy and difluorophenyl groups in Goxalapladib enhance its metabolic resistance and target specificity, whereas the target compound’s simpler fluorophenoxy group may limit its pharmacokinetic profile .
Agrochemical Acetamide Derivatives
lists chloroacetamide pesticides (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide ), which share the acetamide backbone but differ in substituents and applications:
Key Insight: Chloro and methoxymethyl groups in agrochemicals enhance soil persistence, whereas the target compound’s fluorophenoxy group may prioritize bioavailability for drug delivery .
Biological Activity
N-([2,3'-bipyridin]-3-ylmethyl)-2-(2-fluorophenoxy)acetamide (CAS Number: 2034247-42-0) is a synthetic organic compound that belongs to the class of bipyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its chemical properties, biological activities, mechanisms of action, and research findings.
- Molecular Formula : C₁₉H₁₆FN₃O₂
- Molecular Weight : 337.3 g/mol
- Structural Features : The compound contains a bipyridine moiety and a fluorophenoxy group, which contribute to its unique biological properties and potential therapeutic applications.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antimicrobial agent.
Anticancer Activity
- Mechanism of Action : The bipyridine core is known for its ability to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This mechanism may lead to apoptosis in cancer cells.
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Case Studies :
- A study reported that derivatives of bipyridine compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
- Another research highlighted that compounds with similar structures showed promising results in inhibiting tumor growth in vivo models, suggesting that this compound may possess similar properties .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary studies indicate that bipyridine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
